molecular formula C12H12N4O B8331862 N-(2-amino-4-pyridyl)-N'-phenylurea

N-(2-amino-4-pyridyl)-N'-phenylurea

Cat. No.: B8331862
M. Wt: 228.25 g/mol
InChI Key: BYINYFDVBHAJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-4-pyridyl)-N'-phenylurea is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-(2-aminopyridin-4-yl)-3-phenylurea

InChI

InChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17)

InChI Key

BYINYFDVBHAJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 ml of 6 N hydrochloric acid was added to 173 mg (0.64 mmol) of N-(2-acetamido-4-pyridyl)-N'-phenylurea. The mixture was then stirred for 6 hrs. on a boiling water bath. After cooling, the crystals which deposited were removed by filtration and a small amount of water added thereto to dissolve the crystals while warming. An aqueous sodium carbonate solution was then added to the solution to neutrallize the same. The crystals which deposited were collected by filtration and recrystallized from methanol to give 98 mg. of the objective compound; yield 67.1%; m.p. above 290° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
N-(2-acetamido-4-pyridyl)-N'-phenylurea
Quantity
173 mg
Type
reactant
Reaction Step One

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